molecular formula C9H9BrF2O B6307823 1-Bromo-2,5-difluoro-4-propoxybenzene CAS No. 1881292-82-5

1-Bromo-2,5-difluoro-4-propoxybenzene

Cat. No. B6307823
CAS RN: 1881292-82-5
M. Wt: 251.07 g/mol
InChI Key: QQRGTDRPKQPQQP-UHFFFAOYSA-N
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Description

1-Bromo-2,5-difluoro-4-propoxybenzene is a chemical compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Bromo-2,5-difluoro-4-propoxybenzene is 1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and propoxy substituents.


Physical And Chemical Properties Analysis

1-Bromo-2,5-difluoro-4-propoxybenzene is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Modification

Research into halogenated aromatic compounds, including 1-bromo-2,5-difluoro derivatives, has shown their significant value as intermediates in the synthesis of more complex chemical structures. For example, the study of regioselective bromination and conversion into sulfur-functionalized benzoquinones demonstrates the utility of brominated compounds in creating new chemical entities with potential applications across a range of fields, including materials science and pharmaceuticals (Aitken et al., 2016). Similarly, the exploration of structural opportunities through the regioflexible substitution of difluorobenzenes underlines the importance of such compounds in synthesizing diverse aromatic acids and their derivatives, further expanding the toolbox available for chemical synthesis (Schlosser & Heiss, 2003).

Material Science and Engineering

Halogenated aromatics play a critical role in material science, particularly in the development of new materials with unique properties. The synthesis of dibromobenzenes, including modifications and functionalizations of bromo-difluorobenzene derivatives, is crucial for creating materials with desired chemical and physical properties. These materials may have applications in organic electronics, photovoltaics, and as components of high-performance polymers (Diemer, Leroux, & Colobert, 2011).

Environmental Chemistry and Microbial Metabolism

The microbial oxidation of fluorinated aromatic compounds, including bromo-difluorobenzenes, highlights the intersection of environmental chemistry and biotechnology. Studies on the microbial transformation of these compounds can provide insights into the degradation pathways of persistent organic pollutants and the potential for bioremediation strategies. These findings are not only relevant for environmental cleanup efforts but also contribute to understanding the metabolic capabilities of microorganisms in transforming halogenated organic compounds (Hudlický et al., 1998).

Advanced Coordination Chemistry

Research into the coordination chemistry of fluorocarbons, including studies on difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes, demonstrates the potential of bromo-difluoro derivatives in creating novel ligand systems. These systems can selectively bind metal ions, offering applications in catalysis, molecular recognition, and the development of new materials with specific electronic and optical properties (Plenio, Hermann, & Diodone, 1997).

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is used to indicate its hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1-bromo-2,5-difluoro-4-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRGTDRPKQPQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-difluoro-4-propoxybenzene

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